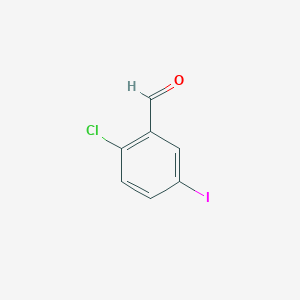

2-Chloro-5-iodobenzaldehyde

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTSJMLJXBCULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256925-54-9 | |

| Record name | 2-chloro-5-iodobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Transformational Chemistry of 2 Chloro 5 Iodobenzaldehyde

Mechanisms of Halogen Activation and Functional Group Reactivity

The chemical behavior of 2-chloro-5-iodobenzaldehyde is dominated by the interplay of its three key functional components: the iodine atom, the chlorine atom, and the aldehyde group. The electronic properties of the benzene (B151609) ring are influenced by the competing effects of the electron-withdrawing aldehyde and the inductive and resonance effects of the halogens.

Differential Reactivity of Chlorine and Iodine in Electrophilic and Nucleophilic Processes

The reactivity of the carbon-halogen bonds in this compound is markedly different, a feature that is central to its utility in selective chemical synthesis. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This disparity is the primary determinant of their differential reactivity, particularly in metal-catalyzed cross-coupling reactions and certain nucleophilic substitutions.

In nucleophilic aromatic substitution (SNAr) , the reaction proceeds through an addition-elimination mechanism. For this pathway to be effective, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the aldehyde group is a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution. libretexts.org The reaction is favored by electron-withdrawing substituents that can stabilize the intermediate Meisenheimer complex. libretexts.org While aryl halides are generally unreactive towards SN1 and SN2 reactions, the presence of activating groups allows SNAr to occur. libretexts.org The better leaving group ability of iodide compared to chloride would suggest a preference for substitution at the iodine-bearing carbon.

In electrophilic aromatic substitution , both halogen and aldehyde groups influence the outcome. Halogens are deactivating yet ortho-, para-directing, while the aldehyde group is a strong deactivating, meta-directing group. The combined effect makes further electrophilic substitution on the this compound ring challenging and directs incoming electrophiles to specific positions based on the balance of these electronic influences.

The most significant manifestation of the differential reactivity is observed in palladium-catalyzed cross-coupling reactions, where the oxidative addition of the C-I bond to a Pd(0) complex is substantially faster than the oxidative addition of the C-Cl bond. This selectivity is a cornerstone of its application in sequential functionalization.

| Halogen Property | Iodine (I) | Chlorine (Cl) | Implication for Reactivity |

| Bond Dissociation Energy (Aryl-X) | Lower | Higher | C-I bond is more readily cleaved in oxidative addition steps. |

| Polarizability | Higher | Lower | Enhances reactivity towards Pd(0) catalysts. |

| Leaving Group Ability in SNAr | Better | Poorer | Nucleophilic substitution preferentially occurs at the C-I position. |

| Reactivity Order in Cross-Coupling | I > Br > OTf > Cl | I > Br > OTf > Cl | Iodine is the most reactive halide in Suzuki and Sonogashira couplings. libretexts.org |

Aldehyde Group Reactivity: Oxidation, Reduction, and Condensation Pathways

The aldehyde group in this compound exhibits characteristic reactivity, allowing for a variety of chemical transformations. These reactions can be performed while preserving the halogen functionalities, or in tandem with their substitution.

Oxidation: The aldehyde can be readily oxidized to the corresponding 2-chloro-5-iodobenzoic acid using a range of oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like silver oxide (Ag₂O) to avoid side reactions.

Reduction: Selective reduction of the aldehyde group to a primary alcohol, (2-chloro-5-iodophenyl)methanol, can be achieved using hydride reagents. msu.edu Sodium borohydride (B1222165) (NaBH₄) is a common choice for this transformation due to its chemoselectivity, typically not affecting the aryl halides. msu.edu More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. msu.edu

Condensation: The aldehyde is a substrate for various condensation reactions, which are powerful carbon-carbon bond-forming methods.

Aldol (B89426) Condensation: In the presence of a base, it can react with ketones or other enolizable carbonyl compounds in a Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones). rsc.org

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a route to stilbene (B7821643) derivatives and other vinyl compounds.

Reductive Amination: The aldehyde can undergo condensation with primary or secondary amines to form an imine, which can then be reduced in situ to yield the corresponding amine.

Catalytic Transformations Involving this compound and its Analogs

The differential reactivity of the C-I and C-Cl bonds makes this compound an excellent substrate for sequential, site-selective catalytic transformations, particularly palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com The general mechanism for reactions like Suzuki and Sonogashira coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The high reactivity of the C-I bond compared to the C-Cl bond allows for selective coupling at the 5-position.

The Suzuki-Miyaura coupling reaction forms a new carbon-carbon bond by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.netyonedalabs.com

When this compound is subjected to Suzuki-Miyaura conditions, the reaction occurs selectively at the C-I bond. This allows for the introduction of an aryl, heteroaryl, or vinyl group at the 5-position while leaving the chlorine atom at the 2-position untouched. The resulting 2-chloro-substituted biaryl aldehyde can then be used in a subsequent, more forcing, cross-coupling reaction at the C-Cl bond if desired.

Typical Reaction Scheme:

Substrate: this compound

Coupling Partner: Arylboronic acid (Ar-B(OH)₂)

Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, or other Pd(0) or Pd(II) sources with appropriate ligands.

Base: Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄

Solvent: Toluene (B28343), Dioxane, DMF, often with water.

| Entry | Boronic Acid | Catalyst System | Base | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Chloro-[1,1'-biphenyl]-5-carbaldehyde |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 2-Chloro-4'-methoxy-[1,1'-biphenyl]-5-carbaldehyde |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Chloro-5-(thiophen-2-yl)benzaldehyde |

The Sonogashira coupling is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.orgyoutube.com

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound proceeds with high chemoselectivity at the more reactive C-I bond. beilstein-journals.org This provides a straightforward route to 2-chloro-5-(alkynyl)benzaldehydes. These products are valuable intermediates, as the alkyne moiety can be further manipulated. The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.orgbeilstein-journals.org

Typical Reaction Scheme:

Substrate: this compound

Coupling Partner: Terminal Alkyne (RC≡CH)

Catalyst: Pd(PPh₃)₂Cl₂ or other Pd complexes.

Co-catalyst: Copper(I) iodide (CuI)

Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)

| Entry | Alkyne | Catalyst System | Base / Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 2-Chloro-5-(phenylethynyl)benzaldehyde |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH / THF | 2-Chloro-5-((trimethylsilyl)ethynyl)benzaldehyde |

| 3 | 1-Hexyne | PdCl₂(dppf) / CuI | Et₃N | 2-Chloro-5-(hex-1-yn-1-yl)benzaldehyde |

Heck Reaction Applications

The Heck reaction, a cornerstone of carbon-carbon bond formation, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.netnih.gov In the case of this compound, the greater reactivity of the carbon-iodine bond over the carbon-chlorine bond dictates the regioselectivity of the reaction. The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-I bond. researchgate.net

While specific examples detailing the Heck reaction with this compound are not prevalent in the reviewed literature, the general principles of Heck reactions involving haloarenes provide a strong basis for predicting its behavior. The reaction with an alkene, such as an acrylate (B77674) or styrene, would be expected to proceed selectively at the 5-position, leaving the chloro substituent intact for potential subsequent transformations.

Table 1: Predicted Heck Reaction of this compound with Representative Alkenes

| Alkene | Catalyst System | Base | Solvent | Expected Product |

| Methyl acrylate | Pd(OAc)₂, PPh₃ | Et₃N | DMF | Methyl (E)-3-(4-chloro-2-formylphenyl)acrylate |

| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | (E)-2-chloro-5-styrylbenzaldehyde |

This table is predictive and based on general knowledge of the Heck reaction. Specific experimental data for this compound was not found in the search results.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of aryl amines from aryl halides. Similar to the Heck reaction, the selectivity of the Buchwald-Hartwig amination of this compound is governed by the preferential oxidative addition of palladium to the carbon-iodine bond. wikipedia.org

This selective reactivity allows for the introduction of an amino group at the 5-position of the benzaldehyde (B42025) ring. The choice of phosphine (B1218219) ligand is crucial in this reaction, with bulky, electron-rich ligands generally promoting higher catalytic activity. wikipedia.org While direct experimental data for this compound is limited, studies on similarly substituted compounds, such as 2-chloro-5-iodopyridine, demonstrate the feasibility of selective amination at the iodo-substituted position.

A significant application of this selectivity is in the synthesis of heterocyclic structures. For instance, an Ugi reaction involving a 2-iodobenzaldehyde (B48337) derivative can be followed by an intramolecular Buchwald-Hartwig amination to construct oxindoles. beilstein-journals.org This strategy highlights the utility of the differential halogen reactivity in designing synthetic routes to complex molecules.

Table 2: Predicted Buchwald-Hartwig Amination of this compound with Various Amines

| Amine | Catalyst System | Base | Solvent | Expected Product |

| Aniline | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 2-Chloro-5-(phenylamino)benzaldehyde |

| Morpholine | Pd(OAc)₂, XPhos | Cs₂CO₃ | Dioxane | 2-Chloro-5-(morpholino)benzaldehyde |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 5-(Benzylamino)-2-chlorobenzaldehyde |

This table is predictive and based on general knowledge of the Buchwald-Hartwig amination. Specific experimental data for this compound was not found in the search results.

Photoredox Catalysis in Halogenated Aldehyde Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide array of transformations under mild conditions. rsc.org This methodology relies on the ability of a photocatalyst to absorb light and engage in single-electron transfer (SET) processes with organic substrates, generating reactive radical intermediates.

In the context of halogenated aldehydes like this compound, photoredox catalysis can facilitate a variety of reactions. For instance, the C-I bond, being weaker than the C-Cl bond, is more susceptible to reduction by a photogenerated radical anion, leading to the formation of an aryl radical. This radical can then participate in subsequent bond-forming events. While specific applications involving this compound are not extensively documented, the principles of photoredox catalysis suggest its potential in reactions such as C-H functionalization of heteroarenes or the addition to alkenes. nih.gov

Furthermore, photoredox catalysis can be merged with other catalytic cycles, such as those involving transition metals, in dual catalytic systems. beilstein-journals.org This synergistic approach can unlock novel reactivity patterns. For example, a photoredox-mediated reaction could be employed to functionalize the aldehyde group, followed by a metal-catalyzed cross-coupling at one of the halogenated positions.

Metal-Mediated Post-Ugi Transformations for Heterocycle Construction

The Ugi four-component reaction (U-4CR) is a highly efficient multicomponent reaction that allows for the rapid assembly of complex α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.com When this compound is used as the aldehyde component, the resulting Ugi product is decorated with two reactive handles: a chloro and an iodo substituent. This dihalogenated scaffold is primed for subsequent metal-catalyzed intramolecular cyclization reactions to generate diverse heterocyclic frameworks.

A particularly powerful strategy involves a post-Ugi palladium-catalyzed reaction. The differential reactivity of the C-I and C-Cl bonds allows for selective intramolecular cyclization. For example, a subsequent intramolecular Buchwald-Hartwig amination can be employed to form a new C-N bond, leading to the construction of nitrogen-containing heterocycles. A notable example from the broader literature is the synthesis of oxindoles from Ugi adducts derived from 2-iodobenzaldehydes. beilstein-journals.org This approach demonstrates the potential for a tandem Ugi/intramolecular amination sequence.

Similarly, an intramolecular Heck reaction could be envisioned where the aryl iodide moiety of the Ugi product reacts with a suitably positioned alkene within the same molecule. This would lead to the formation of carbocyclic or heterocyclic ring systems. The choice of catalyst, ligands, and reaction conditions would be critical in directing the outcome of these post-Ugi transformations.

Catalyst-Free Light-Induced Domino and Multicomponent Reactions

The use of light as a traceless reagent to initiate chemical reactions aligns with the principles of green chemistry. Catalyst-free photochemical reactions offer an alternative to metal-catalyzed processes, often proceeding through different mechanisms and providing access to unique chemical space. rsc.org

For a substrate like this compound, light can potentially induce the homolytic cleavage of the weaker carbon-iodine bond to generate an aryl radical. This radical can then initiate a cascade of reactions, leading to the formation of complex products in a domino fashion. While specific examples involving this compound are scarce, the general principles of photochemical reactions of aryl halides can be applied. For instance, the photogenerated aryl radical could undergo addition to an alkene or alkyne, followed by an intramolecular cyclization to form a heterocyclic system.

Light can also be employed to drive multicomponent reactions without the need for a catalyst. These reactions often proceed through photoinduced electron transfer or energy transfer mechanisms, generating reactive intermediates that can combine to form the final product. The aldehyde functionality of this compound can participate in such reactions, for example, through the formation of an excited state that can then react with other components in the reaction mixture.

Intramolecular Cyclization and Cascade Reactions

Formation of Fused Heterocyclic Systems

The presence of multiple reactive sites in this compound and its derivatives makes it an excellent precursor for the synthesis of fused heterocyclic systems through intramolecular cyclization and cascade reactions. These reactions can be promoted by transition metals, light, or other reagents, and often proceed with high efficiency and selectivity.

One prominent strategy for the synthesis of fused heterocycles is the palladium-catalyzed intramolecular cyclization of appropriately functionalized derivatives of this compound. For example, if the aldehyde group is converted into a moiety containing an alkene or alkyne, an intramolecular Heck reaction can be triggered to form a new ring. The selective activation of the C-I bond would be the initial step, followed by carbopalladation onto the unsaturated bond and subsequent reductive elimination or β-hydride elimination.

Another approach involves the conversion of the aldehyde into a group that can act as a nucleophile in an intramolecular substitution reaction. For instance, reduction of the aldehyde to a primary alcohol, followed by etherification with a molecule containing a suitable leaving group, could set the stage for an intramolecular cyclization.

Furthermore, cascade reactions can be designed where an initial intermolecular reaction at one of the functional groups of this compound is followed by one or more intramolecular cyclizations. For example, a Sonogashira coupling at the iodo position to introduce an alkyne could be followed by a palladium- or copper-catalyzed cyclization involving the chloro and/or aldehyde groups to construct polycyclic aromatic systems. The synthesis of quinolines, for example, can be achieved through the cyclization of precursors derived from substituted anilines and carbonyl compounds. nih.gov While a direct synthesis from this compound is not explicitly detailed, its derivatives could certainly be envisioned as key intermediates in such synthetic routes.

Regioselectivity and Stereoselectivity in Cyclization Processes

Detailed research findings on the regioselectivity and stereoselectivity in cyclization processes specifically involving this compound are not extensively documented in readily available scientific literature. The regiochemical and stereochemical outcomes of cyclization reactions are inherently dependent on the nature of the reacting partner, the reaction conditions (such as catalyst, solvent, and temperature), and the specific reactive functionalities being introduced to the this compound core.

In principle, the aldehyde group can be transformed into a variety of functional groups that can participate in intramolecular cyclization. For instance, conversion to an alkene, alkyne, or a nucleophilic group would open pathways to various annulation strategies. The regioselectivity of such cyclizations would be governed by the relative reactivity of the positions on the benzene ring and the geometry of the transition state. The presence of the chloro and iodo substituents would electronically and sterically influence the preferred cyclization pathway.

Similarly, the stereoselectivity of any cyclization forming a new chiral center would be dictated by the reaction mechanism. For example, in a concerted pericyclic reaction, the stereochemistry would be controlled by the orbital symmetry rules. In a stepwise reaction involving chiral catalysts or auxiliaries, the stereochemical outcome would depend on the asymmetric induction provided by the chiral environment.

Without specific examples of cyclization reactions starting from this compound, a detailed discussion of regioselectivity and stereoselectivity remains speculative. Further experimental investigation is required to elucidate the behavior of this compound in various cyclization processes and to establish the directing effects of the chloro and iodo substituents on the stereochemical and regiochemical outcomes.

Derivatization Strategies and Complex Molecule Synthesis Utilizing 2 Chloro 5 Iodobenzaldehyde

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The unique arrangement of functional groups in 2-chloro-5-iodobenzaldehyde offers several pathways for the strategic construction of new chemical bonds. The aldehyde group serves as a classic electrophilic site for nucleophilic addition, while the aryl halides are prime candidates for transition-metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation:

Aldehyde-based reactions: The aldehyde moiety can participate in numerous classic C-C bond-forming reactions. These include Wittig reactions to form alkenes, Grignard reactions to produce secondary alcohols, and aldol (B89426) condensations.

Cross-coupling reactions: The aryl-iodine and aryl-chlorine bonds are key to forming new C-C bonds through various palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization. For instance, a Suzuki-Miyaura coupling can be performed selectively at the 5-position (iodine) while leaving the 2-position (chlorine) intact for a subsequent, different coupling reaction. wikipedia.orglibretexts.orgorganic-chemistry.org This stepwise approach is a powerful tool for building molecular complexity. Other notable C-C coupling reactions include the Heck reaction, Sonogashira coupling, and Stille coupling. organic-chemistry.org

Carbon-Heteroatom Bond Formation:

Aldehyde-based reactions: The aldehyde can react with primary amines to form imines (Schiff bases), establishing a C=N bond. This is a foundational step in the synthesis of many heterocyclic systems. ijacskros.comresearchgate.net

Cross-coupling reactions: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling the aryl halide positions with amines. wikipedia.orgacsgcipr.org Again, the C-I bond will typically react under milder conditions than the C-Cl bond, allowing for regioselective amination. jk-sci.com Similarly, C-O and C-S bonds can be formed through related coupling reactions, such as the Ullmann condensation, with alcohols and thiols, respectively.

The strategic application of these reactions, exploiting the differential reactivity of the three functional groups, makes this compound a highly valuable intermediate in synthetic chemistry.

Synthesis of Specific Functionalized Derivatives

The utility of this compound is demonstrated in its use as a precursor for various complex molecules, including key pharmaceutical intermediates and specialized chemical structures.

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone is a crucial intermediate in the synthesis of Empagliflozin (B1684318), a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes. While the direct precursor in the most common industrial synthesis is 2-chloro-5-iodobenzoic acid, this compound is its immediate precursor, readily converted to the required benzoic acid by oxidation.

The synthesis of the methanone (B1245722) is typically achieved through a Friedel-Crafts acylation reaction. First, 2-chloro-5-iodobenzoic acid is converted to its more reactive acid chloride derivative using a reagent like oxalyl chloride or thionyl chloride. This acyl chloride is then reacted with fluorobenzene (B45895) in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to yield the desired ketone.

| Reactant | Role |

| 2-Chloro-5-iodobenzoyl chloride | Acylating agent |

| Fluorobenzene | Aromatic substrate |

| Aluminum trichloride (AlCl₃) | Lewis acid catalyst |

| Dichloromethane | Solvent |

This synthesis highlights a common strategy where the aldehyde serves as a masked carboxylic acid, providing a stable and versatile starting point for more complex transformations.

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases or anils. This reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. researchgate.netjecst.org

The reaction of this compound with a substituted aniline, for example, produces a halogenated anil. These compounds are of interest in coordination chemistry as ligands and in the synthesis of biologically active molecules. The general reaction is straightforward and often proceeds with high yield.

General Reaction Scheme: this compound + R-NH₂ (aromatic amine) → 2-Chloro-5-iodo-N-(R-phenyl)benzenemethanimine + H₂O

The resulting anil retains the chloro and iodo substituents, making it available for further derivatization through cross-coupling reactions as described in section 4.1.

While specific research on dioxidomolybdenum(VI) complexes derived directly from this compound is not extensively documented, the synthesis of such complexes using ligands derived from related halogenated benzaldehydes provides a clear blueprint. The process generally involves two steps:

Ligand Synthesis: A Schiff base ligand is first prepared. For example, this compound can be reacted with a diamine (e.g., ethylenediamine) to form a tetradentate Schiff base ligand. This ligand possesses nitrogen atoms that can coordinate to a metal center.

Complexation: The synthesized ligand is then reacted with a molybdenum(VI) source, such as molybdenyl acetylacetonate (B107027) ([MoO₂(acac)₂]), in a suitable solvent like ethanol. The Schiff base ligand displaces the acetylacetonate groups to coordinate with the MoO₂²⁺ core, forming a stable, often octahedral, dioxidomolybdenum(VI) complex.

These types of metal complexes are studied for their catalytic activity and potential biological applications. The halogen substituents on the aromatic rings of the ligand can modulate the electronic properties and stability of the final complex.

Quinazolines are a class of heterocyclic compounds with a wide range of pharmacological activities. Substituted benzaldehydes are common starting materials in various multicomponent reactions for the synthesis of the quinazoline (B50416) scaffold. nih.govopenmedicinalchemistryjournal.comnih.gov

This compound can serve as the aldehyde component in these syntheses. For example, in a reaction with a 2-aminoarylketone and a nitrogen source like ammonium (B1175870) acetate (B1210297), it can participate in a one-pot reaction to form a highly substituted quinazoline. nih.govnih.gov The aldehyde carbon becomes one of the carbon atoms in the newly formed heterocyclic ring.

| Component | Role in Quinazoline Ring |

| 2-Aminoarylketone | Provides one nitrogen and part of the benzene (B151609) ring |

| This compound | Provides one carbon atom |

| Ammonium Acetate (NH₄OAc) | Nitrogen source |

The resulting quinazoline product is decorated with the 2-chloro-5-iodophenyl group, which can be further modified, demonstrating the aldehyde's utility as a gateway to complex heterocyclic systems. organic-chemistry.orgrsc.org

Advanced Derivatization Protocols for Complex Mixture Analysis

In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. thermofisher.comjfda-online.com Aldehydes are often targeted for derivatization before analysis by gas chromatography (GC) or liquid chromatography (LC), especially when analyzing trace amounts in complex matrices like biological or environmental samples. nih.govjascoinc.com

While specific, widely adopted protocols using this compound as a derivatizing agent are not prevalent in the literature, its structural features make it a potentially valuable reagent for such applications.

For Gas Chromatography (GC): Derivatization of target analytes (e.g., primary amines or hydrazines) with this compound would yield a Schiff base. The presence of chlorine and iodine atoms would make the resulting derivative highly responsive to an Electron Capture Detector (ECD), a very sensitive detector for halogenated compounds. This would allow for trace-level quantification of the original analyte. fujifilm.com

For Mass Spectrometry (MS): The high mass of iodine (126.9 amu) and the distinct isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) would impart a unique and easily identifiable signature to the mass spectrum of the derivative. This can aid in the identification and structural elucidation of unknown analytes in complex mixtures by LC-MS or GC-MS. nih.gov

The aldehyde group provides the reaction handle, while the halogen atoms serve as the detection tags. This makes halogenated benzaldehydes, in principle, excellent candidates for developing advanced derivatization protocols for targeted and untargeted analysis of complex mixtures.

Integration into Multicomponent Reactions for Scaffold Diversity

The strategic placement of chloro and iodo substituents on the benzaldehyde (B42025) scaffold makes this compound a highly valuable building block in multicomponent reactions (MCRs). rug.nl MCRs are one-pot processes where three or more reactants combine to form a single product that incorporates the majority of the atoms from the starting materials. rug.nljocpr.com This approach offers significant advantages, including high atom economy, operational simplicity, and the rapid generation of complex molecular scaffolds from simple precursors. jocpr.com The functional handles on this compound allow for its seamless integration into well-known MCRs, yielding products primed for subsequent diversification. This capacity for post-MCR modification is crucial for creating libraries of structurally diverse compounds, a key strategy in medicinal chemistry and drug discovery. jocpr.comrsc.org

Extension of the Biginelli Reaction

The Biginelli reaction, discovered in 1891, is a cornerstone MCR that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). nih.gov This reaction provides direct access to a class of heterocyclic compounds known as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are noted for a wide range of biological activities. unair.ac.idnih.gov

By employing this compound as the aldehyde component, the resulting DHPM scaffold becomes specifically functionalized at the 4-position with a 2-chloro-5-iodophenyl group. The general mechanism proceeds through the formation of an N-acyliminium ion intermediate from the reaction between the aldehyde and urea, which is then intercepted by the enolate of the β-ketoester. scispace.com Subsequent cyclization and dehydration yield the final DHPM product.

The true synthetic utility of incorporating this compound lies in the post-condensation modification possibilities offered by the halogen substituents. The iodine atom, in particular, serves as a versatile handle for palladium-catalyzed cross-coupling reactions. For instance, Suzuki coupling can be employed to introduce new aryl or heteroaryl groups at the 5-position of the phenyl ring, creating biaryl-substituted DHPMs. nih.gov This strategy significantly expands the chemical space accessible from a single MCR, allowing for the systematic modification of the scaffold to explore structure-activity relationships.

Table 1: Components of the Biginelli Reaction Utilizing this compound

| Component | Example | Role |

|---|---|---|

| Aldehyde | This compound | Provides the C4 and attached substituted phenyl group of the DHPM core. |

| Active Methylene Compound | Ethyl acetoacetate | Forms the C5 and C6 atoms of the heterocyclic ring. |

Ugi Reaction and Post-Transformation Strategies

The Ugi four-component reaction (Ugi-4CR) is one of the most prominent and versatile isocyanide-based MCRs. nih.gov It involves the condensation of an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide adduct in a single, highly efficient step. illinois.edu The mild reaction conditions and the vast diversity of commercially available starting materials make the Ugi reaction a powerful tool for generating peptide-like scaffolds. nih.gov

When this compound is used as the carbonyl component, it embeds the dual-halogenated phenyl motif into the Ugi product. This product is not typically the final target but rather a key intermediate for extensive post-Ugi transformations. clockss.orgnih.gov The combination of the Ugi reaction with subsequent cyclization or modification steps is a robust strategy for constructing diverse and complex heterocyclic systems. nih.govrsc.org

The presence of the iodine atom on the aromatic ring is particularly advantageous for post-transformation strategies involving metal-catalyzed reactions. chim.it A well-documented approach involves the use of Ugi products derived from halo-substituted aldehydes in intramolecular palladium-catalyzed reactions, such as the Buchwald-Hartwig amination. nih.govclockss.org For example, if a suitable amino group is present elsewhere in the Ugi adduct, an intramolecular cyclization can be triggered via C-N bond formation at the site of the iodine atom, leading to the formation of complex, fused heterocyclic systems. nih.gov Similarly, Suzuki, Heck, and Sonogashira coupling reactions can be performed on the Ugi product to append a wide variety of substituents, further diversifying the molecular scaffold. beilstein-journals.org

Table 2: Ugi Reaction Components and Post-Transformation Examples

| Ugi-4CR Component | Example Moiety | Post-Transformation Strategy | Resulting Scaffold Type |

|---|---|---|---|

| Aldehyde | This compound | Suzuki Coupling | Biaryl-functionalized peptidomimetics |

| Amine | Benzylamine | Buchwald-Hartwig Amination | Fused nitrogen-containing heterocycles |

| Carboxylic Acid | Acetic Acid | Heck Reaction | Stilbene-like derivatives |

| Isocyanide | tert-Butyl isocyanide | Sonogashira Coupling | Alkyne-substituted scaffolds |

These post-transformation strategies underscore the power of using strategically functionalized building blocks like this compound in MCRs to drive the synthesis of diverse and complex molecules. beilstein-journals.org

Spectroscopic Characterization and Advanced Structural Elucidation

Application of Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide a non-destructive means to probe the chemical environment of atoms and functional groups within a molecule. For 2-Chloro-5-iodobenzaldehyde, techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are indispensable for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published in readily accessible literature, the expected chemical shifts and coupling patterns can be predicted based on the substituent effects on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton would appear as a singlet significantly downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons' chemical shifts would be influenced by the electron-withdrawing effects of the chloro, iodo, and aldehyde groups.

¹³C NMR: The carbon NMR spectrum would reveal seven unique carbon signals. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, generally above 185 ppm. The six aromatic carbons would have distinct shifts determined by the positions of the chloro and iodo substituents.

A patent for the preparation of empagliflozin (B1684318) mentions the use of this compound as a starting material and states that novel intermediates were characterized by NMR analysis, though the specific data for the starting material itself is not provided. googleapis.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key structural features.

Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (Aldehyde) | 1710-1680 | Strong, sharp carbonyl stretch |

| C-H (Aldehyde) | 2850-2800 and 2750-2700 | Two weak bands, Fermi resonance |

| C=C (Aromatic) | 1600-1450 | Medium to weak absorptions |

| C-Cl | 800-600 | Strong absorption |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic ring and the carbonyl group, respectively. The presence of the halogen substituents and the aldehyde group on the benzene ring would influence the wavelength of maximum absorption (λmax).

Mass Spectrometry (MS), including LC-MS and UPLC

Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₄ClIO), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic, showing the presence of chlorine (³⁵Cl and ³⁷Cl isotopes) and iodine (¹²⁷I).

Liquid chromatography-mass spectrometry (LC-MS) and ultra-performance liquid chromatography (UPLC) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio. While patents mention the use of this compound, they primarily describe the use of LC-MS for the analysis of the final products rather than the starting material itself. google.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and intermolecular interactions of this compound in its solid state. A crystallographic study would unequivocally confirm the substitution pattern on the benzene ring and the conformation of the aldehyde group. However, there are no readily available published X-ray crystal structures for this specific compound.

Elemental Analysis and Thermal Characterization Techniques

Elemental analysis provides the percentage composition of elements (carbon, hydrogen) in a pure sample, which can be compared with the theoretical values calculated from the molecular formula (C₇H₄ClIO). This technique is crucial for verifying the empirical formula of a newly synthesized compound.

Thermal characterization techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), could provide information about the thermal stability and melting point of this compound.

Computational Chemistry and Theoretical Studies on 2 Chloro 5 Iodobenzaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-Chloro-5-iodobenzaldehyde, DFT calculations would be employed to determine its most stable three-dimensional conformation by optimizing the molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.

The optimization would yield crucial data such as bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the precise lengths of the C-Cl, C-I, and C=O bonds, as well as the planarity of the benzene (B151609) ring and the orientation of the aldehyde group relative to it. The electronic structure, detailing the distribution of electrons within the molecule, is also a key output. This includes the calculation of atomic charges, which can indicate the relative electrophilicity and nucleophilicity of different sites within the molecule.

Table 1: Predicted Molecular Geometry Parameters for this compound from a Hypothetical DFT Calculation. This table presents illustrative data that would be obtained from a DFT geometry optimization.

| Parameter | Value |

| C-Cl Bond Length | 1.74 Å |

| C-I Bond Length | 2.10 Å |

| C=O Bond Length | 1.21 Å |

| C-C (aromatic) Bond Length (avg.) | 1.40 Å |

| O=C-H Bond Angle | 120.5° |

| Cl-C-C Bond Angle | 119.8° |

| I-C-C Bond Angle | 120.2° |

Prediction of Spectroscopic Parameters, such as Nuclear Quadrupole Coupling Constants

Theoretical methods can predict various spectroscopic parameters that are invaluable for interpreting experimental spectra. For a molecule containing halogen atoms like chlorine and iodine, the calculation of Nuclear Quadrupole Coupling Constants (NQCCs) is particularly relevant. NQCCs arise from the interaction between the nuclear quadrupole moment of a nucleus (for isotopes with spin I > 1/2, such as ³⁵Cl, ³⁷Cl, and ¹²⁷I) and the electric field gradient at that nucleus.

The magnitude of the NQCC is highly sensitive to the electronic environment around the nucleus, making it a precise probe of chemical bonding. Computational models can predict the NQCC values for the chlorine and iodine atoms in this compound, providing insights into the nature of the C-Cl and C-I bonds. These theoretical values can then be compared with experimental data from techniques like nuclear quadrupole resonance (NQR) spectroscopy or microwave spectroscopy to validate the computational model.

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Pi-Stacking)

The presence of both chlorine and iodine atoms, as well as an aromatic ring, suggests that this compound can participate in a variety of non-covalent interactions that govern its solid-state structure and properties. Computational analysis is crucial for understanding and quantifying these interactions.

Halogen Bonding: The iodine and chlorine atoms in the molecule can act as halogen bond donors. This is due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X bond. These σ-holes can interact favorably with nucleophilic regions on adjacent molecules, such as the oxygen atom of the aldehyde group. Computational studies can map the electrostatic potential surface to visualize these σ-holes and calculate the strength of potential halogen bonds.

Pi-Stacking: The electron-rich π-system of the benzene ring can lead to π-stacking interactions between molecules. These interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner, are important for the stability of crystal structures. DFT calculations, particularly those that include corrections for dispersion forces, can accurately model and quantify the energetics of these interactions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

For this compound, a HOMO-LUMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule can be visualized to identify these regions. For example, the LUMO is often localized on the aldehyde group, indicating its susceptibility to nucleophilic addition. The HOMO-LUMO gap provides a qualitative measure of the molecule's reactivity; a smaller gap generally implies higher reactivity.

Table 2: Illustrative Frontier Orbital Energies for this compound. This table provides example values for HOMO and LUMO energies and the resulting energy gap.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Benchmarking of Computational Methods against Experimental Data

While theoretical calculations provide valuable predictions, it is crucial to validate their accuracy against experimental data. This process, known as benchmarking, involves comparing the results of different computational methods and basis sets with known experimental values. For this compound, this could involve comparing the calculated geometric parameters with those determined by X-ray crystallography or comparing predicted vibrational frequencies with an experimental infrared (IR) spectrum.

Such benchmarking studies are essential for establishing the most reliable and accurate computational protocol for a given class of molecules. For halogenated aromatic compounds, it is particularly important to assess the performance of different DFT functionals and to determine whether corrections for relativistic effects (especially for the heavy iodine atom) and dispersion forces are necessary to achieve good agreement with experiment. semanticscholar.orgresearchgate.net

Mechanistic Insights from Computational Modeling of Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as its use as a precursor in the synthesis of more complex molecules, computational modeling can provide a detailed picture of the reaction pathway. This includes identifying transition states, which are the energy maxima along the reaction coordinate, and calculating activation energies.

By mapping out the entire potential energy surface of a reaction, chemists can understand the feasibility of different mechanistic pathways and predict the stereochemical outcome of a reaction. For instance, modeling the reaction of this compound with a nucleophile would allow for the determination of the activation barrier for the addition to the carbonyl group and could help to rationalize observed reaction rates and selectivities.

Applications in Medicinal Chemistry and Biological Activity Research

Role as a Key Intermediate in Drug Discovery and Development

2-Chloro-5-iodobenzaldehyde has been identified as a crucial starting material in the synthesis of a new class of antidiabetic agents. Specifically, it is a key intermediate in the production of certain sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are used in the treatment of type-2 diabetes. The synthesis of empagliflozin (B1684318), a marketed SGLT2 inhibitor, can utilize this compound.

The synthetic pathway often involves a Grignard reaction with this compound to form a diarylmethanol derivative. This intermediate is then coupled with a protected glucose derivative, and subsequent chemical transformations lead to the final drug substance. The presence of the chloro and iodo substituents on the benzaldehyde (B42025) ring is critical for the subsequent coupling and cyclization reactions that form the core structure of these therapeutic agents. This role highlights the compound's importance as a foundational element in constructing complex, biologically active molecules for significant therapeutic areas.

Synthesis of Biologically Active Derivatives

The unique electronic and steric properties imparted by the chlorine and iodine atoms make this compound an attractive scaffold for generating diverse molecular libraries. Researchers have explored its use in creating various derivatives with a range of biological activities.

While halogenated benzaldehydes are a common feature in many compounds investigated for anticancer activity, specific derivatives synthesized directly from this compound are not extensively documented in publicly available research. The general strategy in this field often involves the condensation of substituted benzaldehydes with various heterocyclic systems to produce chalcones, Schiff bases, or other structures that can interact with biological targets relevant to cancer, such as tubulin or specific signaling proteins. The exploration of this compound in this context represents a potential avenue for the development of novel anticancer agents.

The development of new anti-infective and anti-parasitic agents is a critical area of research. Halogenated aromatic moieties are known to contribute to the efficacy of many such drugs by enhancing their binding affinity to parasitic or microbial enzymes or by altering their pharmacokinetic properties. However, the scientific literature does not currently provide prominent examples of antimalarial or antigiardial compounds that are synthesized directly using this compound as the primary starting material. This remains an area open to future investigation, where the compound could serve as a precursor for novel therapeutic agents against infectious diseases.

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. The core structures of many PDE4 inhibitors feature substituted aromatic rings. Although this compound possesses a substitution pattern that could be valuable for exploring the binding pockets of the PDE4 enzyme, its direct application as a precursor in the synthesis of known or novel PDE4 inhibitors has not been specifically reported in the reviewed literature.

Research into neuroprotective agents has explored various chemical scaffolds, including derivatives of substituted benzaldehydes. While studies focusing specifically on derivatives of this compound are limited, research on related compounds provides insight into potential applications. For instance, benzimidazole (B57391) derivatives synthesized from other substituted benzaldehydes have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.

Furthermore, another class of compounds, carboxychalcones, has been synthesized from aromatic aldehydes and evaluated for neuroprotective effects. These compounds are typically formed through a Claisen-Schmidt condensation. The introduction of specific substituents on the aldehyde ring can modulate the biological activity of the resulting chalcones. This suggests that this compound could serve as a valuable starting point for creating novel chalcones with potential neuroprotective properties, warranting further investigation in this therapeutic area.

| Related Compound Class | Synthetic Precursor | Potential Neuroprotective Action |

| Benzimidazole Derivatives | Substituted Benzaldehydes | Inhibition of AChE and BuChE for Alzheimer's Disease |

| Carboxychalcones | Aromatic Aldehydes | Protection against neuronal cell damage |

Strategies for Modulating Biological Activity and Solubility of Derived Compounds

The biological activity and physicochemical properties, such as solubility, of compounds derived from this compound are modulated through targeted chemical modifications. The initial aldehyde group provides a convenient handle for a wide range of chemical reactions, including condensations, reductions, and additions, allowing for the introduction of diverse functional groups and molecular scaffolds.

One key strategy involves the elaboration of the core structure to optimize interactions with a specific biological target. In the synthesis of SGLT2 inhibitors, the benzaldehyde is transformed into a complex diarylmethane C-glucoside structure, a modification essential for its specific inhibitory activity.

Another important strategy focuses on improving the aqueous solubility of the derived compounds, which is a critical factor for drug development. Research on related carboxychalcones has shown that the introduction of a carboxylic acid group into the molecular structure can lead to derivatives with higher water solubility. This approach could be applied to derivatives of this compound to enhance their pharmacokinetic profiles. By strategically modifying the molecule, chemists can fine-tune its properties to achieve the desired balance of potency, selectivity, and drug-like characteristics.

Structure-Activity Relationship (SAR) Studies on Functionalized Derivatives

The strategic derivatization of the this compound scaffold has been a key approach in medicinal chemistry to explore and optimize biological activities. Although direct and extensive Structure-Activity Relationship (SAR) studies on this compound itself are not widely published, valuable insights can be drawn from studies on closely related analogs, such as those based on the 5-chloro-2-hydroxybenzaldehyde scaffold. Research into these related compounds reveals how modifications to the core structure influence their biological effects, particularly their antimicrobial properties.

A notable area of investigation involves the synthesis of novel sulfonamides incorporating the 5-chloro-2-hydroxybenzaldehyde moiety. These studies provide a framework for understanding the SAR of this class of compounds. By systematically altering substituents and evaluating the corresponding changes in antimicrobial efficacy, researchers can identify key structural features responsible for potent activity.

One such study focused on a series of sulfonamide derivatives synthesized from 5-chloro-2-hydroxybenzaldehyde. The derivatives were tested against a panel of Gram-positive and Gram-negative bacteria, as well as mycobacteria, to determine their minimum inhibitory concentrations (MIC). The results of these evaluations highlight critical relationships between the chemical structure of the derivatives and their antimicrobial activity.

For instance, the nature of the substituent on the sulfonamide nitrogen was found to play a crucial role in the observed activity. The introduction of different heterocyclic rings or aromatic moieties led to significant variations in potency against different bacterial strains.

Detailed findings from these studies can be summarized to illustrate the key SAR trends. The following interactive data table showcases the antimicrobial activity of selected sulfonamide derivatives containing a scaffold structurally related to this compound.

| Compound | Substituent R | Staphylococcus aureus (Methicillin-Sensitive) | Staphylococcus aureus (Methicillin-Resistant) | Mycobacterium kansasii |

|---|---|---|---|---|

| 1 | 4-(N-(Thiazol-2-yl)sulfamoyl)phenyl | >125 | >125 | 1-4 |

| 2 | 4-(N-(4,6-Dimethylpyrimidin-2-yl)sulfamoyl)phenyl | 15.62 | 31.25 | 62.5 |

The data reveals that the derivative featuring a 4,6-dimethylpyrimidin-2-yl substituent (Compound 2) exhibited significantly greater activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus strains compared to the derivative with a thiazol-2-yl group (Compound 1). nih.gov Conversely, the thiazol-2-yl substituted compound demonstrated potent activity against Mycobacterium kansasii, with a MIC value in the range of 1-4 µmol/L. nih.gov

These findings underscore the importance of the specific heterocyclic moiety attached to the sulfonamide group in determining the spectrum and potency of antimicrobial activity. The electronic and steric properties of these substituents likely influence the binding of the compounds to their molecular targets within the bacterial cells. Such SAR studies, even on closely related analogs, provide a valuable roadmap for the rational design of more effective therapeutic agents based on the this compound framework.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-5-iodobenzaldehyde, and how do they influence its reactivity in organic synthesis?

- Answer : The compound (CAS: 256925-54-9) has a molecular weight of 222.09 g/mol and a molecular formula of C₇H₄ClIO . Its iodine and chlorine substituents make it highly electrophilic, favoring cross-coupling reactions (e.g., Suzuki-Miyaura). The aldehyde group enables nucleophilic additions or condensations. Key properties like melting point and solubility (inferred from analogs in the CRC Handbook ) should be experimentally verified due to limited direct data.

Q. What safety protocols are critical when handling this compound in the lab?

- Answer : While no direct SDS exists for this compound, safety measures for structurally similar halogenated aldehydes (e.g., 4-chlorobenzaldehyde ) and iodinated aromatics recommend:

- PPE : Gloves, goggles, and fume hood use to avoid inhalation/contact.

- Storage : In dark, cool conditions to prevent degradation.

- Emergency response : Immediate use of eye wash/safety showers upon exposure.

Q. What are the standard synthetic routes for this compound?

- Answer : Common methods include:

- Direct halogenation : Sequential chlorination and iodination of benzaldehyde derivatives under controlled conditions (e.g., using iodine monochloride) .

- Cross-coupling : Suzuki-Miyaura coupling of pre-halogenated intermediates (e.g., 2-chloro-5-bromobenzaldehyde with iodide sources) .

- Oxidation : Oxidation of 2-chloro-5-iodobenzyl alcohol using mild oxidants like PCC .

Advanced Research Questions

Q. How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

- Answer :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10 ppm. Aromatic protons show splitting patterns dependent on substituent positions (e.g., para-iodo vs. meta-chloro effects) .

- ¹³C NMR : Iodine’s heavy atom effect causes distinct deshielding of the adjacent carbon (C-5) .

- Contradictions : Discrepancies in reported chemical shifts (e.g., solvent effects) require calibration with internal standards .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Answer :

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in iodination steps .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-synthesis purification .

- Byproduct management : Column chromatography or recrystallization removes halogen exchange byproducts (e.g., diiodinated impurities) .

Q. How does the electronic nature of this compound influence its role in metal-catalyzed reactions?

- Answer :

- Electrophilicity : The iodine substituent acts as a directing group, facilitating regioselective C–H activation in Pd-catalyzed reactions .

- Steric effects : The chloro group at position 2 may hinder access to the aldehyde, requiring tailored ligands (e.g., bulky phosphines) to enhance catalytic turnover .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Answer :

- HPLC-MS : Identifies halogenated byproducts (e.g., dihalogenated isomers) with high sensitivity .

- GC-FID : Quantifies volatile impurities but requires derivatization of the aldehyde group .

- XRD : Resolves crystallographic ambiguities in purified batches .

Methodological Challenges and Contradictions

Q. How can researchers reconcile discrepancies in reported synthetic yields for this compound?

- Answer : Variations arise from:

- Halogen source purity : Impure I₂ or Cl₂ reduces efficiency .

- Reaction monitoring : Real-time FTIR or TLC ensures intermediate stability .

- Data normalization : Yields should be reported with solvent/reagent equivalents and reaction scales .

Q. What mechanistic insights explain unexpected side reactions during iodination of 2-chlorobenzaldehyde?

- Answer : Competing pathways include:

- Radical halogenation : Under light, leading to non-regioselective iodination .

- Acid-catalyzed aldol condensation : If aldehydes are not protected, forming dimeric byproducts .

Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄ClIO | |

| CAS Number | 256925-54-9 | |

| Molecular Weight | 222.09 g/mol | |

| Common Synthetic Routes | Halogenation, Cross-Coupling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.